1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine
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Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine is a compound with the molecular formula C₇H₁₀N₂O It features a cyclopropane ring attached to an amine group and a 3-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate oxazole derivative. One common method includes the reaction of 3-methyl-1,2-oxazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-methanol
Uniqueness
1-(3-Methyl-1,2-oxazol-5-yl)cyclopropan-1-amine is unique due to the presence of both an amine group and a cyclopropane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(10-9-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |
InChI Key |
VSBYZBJRGXWUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CC2)N |
Origin of Product |
United States |
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